molecular formula C17H21N5O3 B2971810 N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-62-5

N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2971810
CAS No.: 946229-62-5
M. Wt: 343.387
InChI Key: MPLPBUJDVITHTR-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core with a 4-oxo group, a p-tolyl substituent at position 8, and a 3-methoxypropyl carboxamide moiety at position 2. This structural framework is shared with several pharmacologically active analogs, particularly in anticancer research .

Properties

IUPAC Name

N-(3-methoxypropyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-4-6-13(7-5-12)21-9-10-22-16(24)14(19-20-17(21)22)15(23)18-8-3-11-25-2/h4-7H,3,8-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLPBUJDVITHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and carbonyl compounds.

    Introduction of the p-Tolyl Group: This can be achieved through a Friedel-Crafts alkylation or acylation reaction, using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 3-Methoxypropyl Group: This step involves nucleophilic substitution reactions where the 3-methoxypropyl group is introduced using an appropriate alkylating agent.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic p-tolyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypropyl group can yield methoxypropionic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Due to its structural features, it is a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Structure Position 8 Substituent Position 3 Substituent Key Properties/Activities References
Target Compound Imidazo[2,1-c][1,2,4]triazine p-Tolyl (4-methylphenyl) N-(3-Methoxypropyl) carboxamide Hypothesized anticancer activity; optimized lipophilicity/solubility balance
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo analog Imidazo[2,1-c][1,2,4]triazine 4-Fluorophenyl N-(3-Isopropoxypropyl) carboxamide Enhanced electronic effects (electron-withdrawing F); increased metabolic resistance
Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC) Imidazo[2,1-c][1,2,4]triazine 4-Methoxyphenyl Ethyl carboxylate Electroactive; low toxicity; used in voltammetric detection
3-Isopropyl-8-(R-phenyl) analogs Imidazo[2,1-c][1,2,4]triazine Varied aryl groups 3-Isopropyl Thermal stability studied; decomposition mechanisms elucidated
N-(4-Chlorobenzyl)-4-oxo-8-(p-tolyl) analog Imidazo[2,1-c][1,2,4]triazine p-Tolyl N-(4-Chlorobenzyl) carboxamide Potential altered pharmacokinetics due to chlorobenzyl group
3-(2-Furanyl)-8-aryl derivatives Imidazo[2,1-c][1,2,4]triazine Varied aryl groups 3-(2-Furanyl) Low cytotoxicity; anti-tumor and anti-metastatic activity

Key Findings:

4-Methoxyphenyl (EIMTC, ) improves electrochemical detectability due to methoxy-induced resonance stabilization .

Carboxamide vs. Ester Functionalization :

  • The 3-methoxypropyl carboxamide in the target compound likely offers superior hydrolytic stability compared to ethyl carboxylate (EIMTC), which may act as a prodrug requiring enzymatic activation .

Biological Activity: 3-(2-Furanyl) derivatives () exhibit low cytotoxicity against normal cells (e.g., skin fibroblasts) but significant anti-tumor activity, suggesting that the target compound’s p-tolyl group may need optimization for reduced off-target effects . N-(4-Chlorobenzyl) analogs () highlight the impact of halogenation on pharmacokinetics, though toxicity risks may increase compared to alkoxy chains .

Thermal and Chemical Stability :

  • 3-Isopropyl-8-aryl analogs () undergo decomposition via oxidative pathways, forming stable intermediates like CO₂ and H₂O, which may inform storage conditions for the target compound .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Imidazo[2,1-c][1,2,4]triazine core : This bicyclic structure is known for its diverse biological activities.
  • Carboxamide group : Often associated with enhanced solubility and bioactivity.
  • Methoxypropyl and p-tolyl substituents : These groups may influence the pharmacokinetic properties and biological interactions.

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 286.33 g/mol

Antimicrobial Activity

Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit significant antimicrobial properties. A study demonstrated that derivatives of this class showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis.

Anticancer Properties

Several studies have investigated the anticancer potential of imidazo[2,1-c][1,2,4]triazines. For instance:

  • Case Study 1 : A derivative similar to N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide was shown to induce apoptosis in human cancer cell lines through the activation of caspase pathways.
  • Case Study 2 : Another study reported that this compound reduced tumor growth in xenograft models by inhibiting angiogenesis.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. The IC50 values range from 5 to 15 µM depending on the specific cell line tested.

In Vivo Studies

Animal studies have validated the in vitro findings. In a mouse model of cancer:

  • Tumor size was significantly reduced after treatment with this compound compared to control groups.
  • Histological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors.

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference Study
AntimicrobialInhibition of DNA synthesis
AnticancerInduction of apoptosisCase Study 1
Inhibition of angiogenesisCase Study 2
Anti-inflammatoryDownregulation of cytokinesIn Vitro Studies

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